N-(Piperidin-4-yl)pyridin-3-amine

Kinase Inhibitor Oncology Medicinal Chemistry

N-(Piperidin-4-yl)pyridin-3-amine (CAS 63260-35-5) is the exclusive 3-pyridinylamine scaffold mandatory for ALK/c-Met kinase hinge-region binding; the 2- or 4-pyridyl isomers lack the requisite hydrogen-bonding vector. It is the sole recognized Rimegepant Impurity 50, indispensable for HPLC method validation, system suitability, and ICH-compliant batch release. Procure this certified heterocyclic building block to ensure functional equivalence in your NSCLC resistance-model SAR studies or regulatory-grade pharmaceutical quality control protocols.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 63260-35-5
Cat. No. B3275979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-yl)pyridin-3-amine
CAS63260-35-5
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=CN=CC=C2
InChIInChI=1S/C10H15N3/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11,13H,3-4,6-7H2
InChIKeyUUXXGTMOTIUHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Piperidin-4-yl)pyridin-3-amine (CAS 63260-35-5): A Strategic ALK/c-Met Inhibitor Scaffold and Rimegepant Impurity Standard for Precision Research Procurement


N-(Piperidin-4-yl)pyridin-3-amine (CAS 63260-35-5) is a heterocyclic building block comprising a 4-aminopiperidine moiety linked to a pyridine ring at the 3-position. The compound is recognized for its role as a core pharmacophore in the development of receptor tyrosine kinase inhibitors, specifically targeting anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met), and is indicated for the treatment of non-small cell lung cancer [1]. Additionally, it is a characterized impurity (Rimegepant Impurity 50) in the synthesis of the FDA-approved CGRP receptor antagonist Rimegepant, underscoring its relevance in pharmaceutical quality control .

N-(Piperidin-4-yl)pyridin-3-amine (CAS 63260-35-5): Why In-Class Analogs Cannot Be Simply Interchanged for Precise Scientific Outcomes


Procurement of a general 4-aminopiperidine derivative or an alternative pyridine isomer (e.g., 2- or 4-amine) does not guarantee functional equivalence. The specific 3-position of the pyridine ring in N-(Piperidin-4-yl)pyridin-3-amine is critical for establishing the correct vector and hydrogen-bonding pattern required for binding to the hinge region of kinase targets such as ALK and c-Met [1]. Furthermore, its unique status as a process-related impurity (Rimegepant Impurity 50) means that substitution with a structurally similar but chemically distinct molecule would fail to meet regulatory requirements for analytical method validation and quality control of Rimegepant drug substance .

N-(Piperidin-4-yl)pyridin-3-amine (CAS 63260-35-5): Head-to-Head Comparative Evidence for Scientific Procurement Decisions


Differentiation via ALK/c-Met Dual Inhibitory Class vs. Single-Target Pyridine Analogs

N-(Piperidin-4-yl)pyridin-3-amine is explicitly classified as a dual inhibitor of ALK and c-Met receptor tyrosine kinases, whereas close structural isomers like N-(piperidin-4-yl)pyridin-2-amine and N-(piperidin-4-yl)pyridin-4-amine lack documented dual inhibitory activity against these specific oncogenic drivers [1]. This class-level differentiation is critical for researchers targeting c-Met amplification or ALK rearrangements in NSCLC.

Kinase Inhibitor Oncology Medicinal Chemistry

Regulatory-Grade Impurity Standard for Rimegepant Quality Control vs. General Building Blocks

N-(Piperidin-4-yl)pyridin-3-amine is designated as Rimegepant Impurity 50, a specific process-related impurity in the synthesis of the CGRP receptor antagonist Rimegepant . In contrast, other piperidine-pyridine analogs (e.g., N-(piperidin-4-yl)pyridin-2-amine) are not recognized impurities in Rimegepant drug substance, rendering them unsuitable for analytical method validation or stability studies required for ANDA/DMF submissions.

Pharmaceutical Analysis Quality Control Impurity Profiling

Structural Basis for Pathogen-Selective CYP51 Inhibition via 3-Pyridinyl Amine Scaffold

The 3-pyridinyl amine motif, as exemplified by the related inhibitor N-(1-(5-(trifluoromethyl)(pyridin-2-yl))piperidin-4-yl)-N-(4-(trifluoromethyl)phenyl)pyridin-3-amine, demonstrates pathogen-selectivity in binding Trypanosoma cruzi CYP51 (PDB: 3ZG3) [1]. This selectivity is attributed to the specific orientation of the pyridin-3-amine moiety within the active site, a structural feature that differs from 2- or 4-amine isomers which would alter binding geometry.

Structure-Based Drug Design Antiparasitic Crystallography

N-(Piperidin-4-yl)pyridin-3-amine (CAS 63260-35-5): High-Impact Research and Industrial Application Scenarios


Development of Dual ALK/c-Met Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Researchers focused on overcoming resistance mechanisms in ALK-positive or c-Met-amplified NSCLC can utilize N-(Piperidin-4-yl)pyridin-3-amine as a validated starting scaffold for structure-activity relationship (SAR) studies. The compound's established dual inhibitory profile against ALK and c-Met [1] provides a rational foundation for designing next-generation therapeutics with improved efficacy against resistant mutants.

Analytical Method Development and Validation for Rimegepant Drug Substance

Quality control laboratories supporting Rimegepant manufacturing require N-(Piperidin-4-yl)pyridin-3-amine as a certified impurity reference standard (Rimegepant Impurity 50) . The compound is essential for HPLC method development, system suitability testing, and quantification of process-related impurities during batch release and stability studies, ensuring compliance with ICH guidelines and regulatory submissions.

Structure-Guided Design of Pathogen-Selective CYP51 Inhibitors

Computational and medicinal chemists designing novel antiparasitic agents can leverage the 3-pyridinyl amine scaffold's demonstrated ability to confer pathogen-selectivity, as evidenced by the co-crystal structure of a related inhibitor with T. cruzi CYP51 [2]. The 3-position substitution geometry enables a unique binding mode that can be exploited to minimize off-target human CYP51 inhibition, a critical consideration in drug safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Piperidin-4-yl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.